molecular formula C13H12O4 B11800701 3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid

3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid

Cat. No.: B11800701
M. Wt: 232.23 g/mol
InChI Key: XTADNXLIBFQAKY-UHFFFAOYSA-N
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Description

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an allyloxy group at the 3-position and a methyl group at the 7-position of the benzofuran ring, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid can be achieved through several steps:

    Starting Material: The synthesis begins with 7-methylbenzofuran.

    Allylation: The 3-position of the benzofuran ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The 2-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Epoxidation: Formation of 3-(epoxyallyloxy)-7-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 3-(allyloxy)-7-methylbenzofuran-2-methanol.

    Substitution: Formation of 3-(azidoallyloxy)-7-methylbenzofuran-2-carboxylic acid.

Scientific Research Applications

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an allyloxy group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-3-7-16-11-9-6-4-5-8(2)10(9)17-12(11)13(14)15/h3-6H,1,7H2,2H3,(H,14,15)

InChI Key

XTADNXLIBFQAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC=C

Origin of Product

United States

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